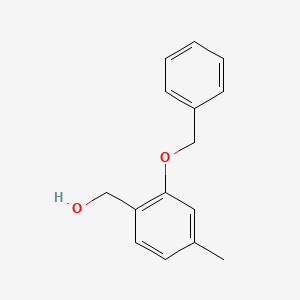

4-Methyl-2-phenylmethoxybenzenemethanol

Description

4-Methyl-2-phenylmethoxybenzenemethanol (IUPAC name: 2-(benzyloxy)-4-methylbenzenemethanol) is a substituted aromatic alcohol featuring a hydroxymethyl (-CH2OH) group, a methyl (-CH3) group at position 4, and a phenylmethoxy (-OCH2C6H5) group at position 2 on the benzene ring (Figure 1). This compound is of interest in organic synthesis due to its multifunctional structure, which enables diverse reactivity. Its physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and melting point (~120–122°C), are influenced by the electron-donating methoxy and hydrophobic phenyl groups .

Properties

CAS No. |

117571-34-3 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(4-methyl-2-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |

InChI Key |

XLVSJLGHYLSYCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- typically involves the reaction of 4-methylbenzenemethanol with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include catalytic hydrogenation and Friedel-Crafts alkylation.

Types of Reactions:

Oxidation: Benzenemethanol, 4-methyl-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under specific conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of 4-methyl-2-(phenylmethoxy)benzaldehyde or 4-methyl-2-(phenylmethoxy)benzoic acid.

Reduction: Formation of 4-methyl-2-(phenylmethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanol, 4-methyl-2-(phenylmethoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 4-methyl-2-phenylmethoxybenzenemethanol with structurally related compounds, highlighting the impact of substituent variations:

*Predicted values based on structural analogs.

Key Observations:

- Lipophilicity: The phenylmethoxy group in the target compound increases logP compared to methoxy analogs (e.g., 2-methoxy-4-methylbenzenemethanol, logP = 2.1), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : The bulky phenylmethoxy group at position 2 may hinder rotational freedom and influence crystal packing, as seen in related Schiff base compounds with ortho-substituted aryl groups .

- Hydrogen Bonding: The hydroxymethyl group enables hydrogen bonding, distinguishing it from non-hydroxylated analogs like 4-methyl-2-phenylmethoxybenzene.

Reactivity Comparisons:

- Oxidation : The hydroxymethyl group is prone to oxidation, forming 4-methyl-2-phenylmethoxybenzoic acid, unlike methyl or phenylmethoxy substituents, which remain inert under mild conditions .

- Ether Cleavage : The phenylmethoxy group resists acid hydrolysis better than methoxy groups, as seen in the stability of benzyl ethers in acidic media .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy :

- X-ray Crystallography: Related compounds, such as 2-ethoxy-6-[(4-methylphenyl)iminomethyl]phenol, show planar aromatic rings and intramolecular hydrogen bonds involving the hydroxymethyl group .

Biological Activity

4-Methyl-2-phenylmethoxybenzenemethanol, also known as a substituted phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-Methyl-2-phenylmethoxybenzenemethanol

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- CAS Number : Not widely referenced in literature but related compounds are often studied.

The biological activity of 4-Methyl-2-phenylmethoxybenzenemethanol is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound may act on neurotransmitter receptors, influencing neurotransmission pathways.

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antitumor Activity

Research indicates that 4-Methyl-2-phenylmethoxybenzenemethanol exhibits antitumor properties. A study demonstrated that phenolic compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. The specific mechanisms may involve:

- Modulation of signaling pathways associated with cell survival and apoptosis.

- Interaction with DNA synthesis processes.

Antibacterial and Antifungal Properties

The compound has shown promising antibacterial and antifungal activities. In vitro studies revealed that it could inhibit the growth of various bacterial strains, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Study on Antitumor Effects

A significant study evaluated the antitumor effects of 4-Methyl-2-phenylmethoxybenzenemethanol in a murine model. The results indicated a marked reduction in tumor size when administered at specific dosages over a defined period. The study highlighted:

- Dosage : Effective at concentrations ranging from 50 mg/kg to 200 mg/kg.

- Mechanism : Induction of apoptosis in cancer cells was observed through caspase activation.

Evaluation of Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various phenolic compounds, including 4-Methyl-2-phenylmethoxybenzenemethanol. Findings showed:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|

| 4-Methyl-2-phenylmethoxybenzenemethanol | 32 µg/mL | E. coli, S. aureus |

| Control (Standard Antibiotic) | 16 µg/mL | E. coli, S. aureus |

This indicates that while effective, the compound's antibacterial properties are slightly less potent than established antibiotics.

Toxicological Profile

The toxicological assessment of phenolic compounds suggests that while they possess beneficial biological activities, they may also exhibit cytotoxicity at higher concentrations. Long-term exposure studies are necessary to determine safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.